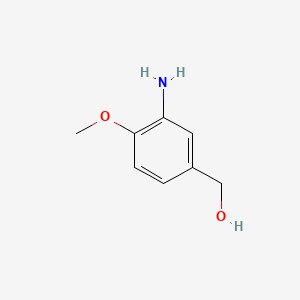

(3-Amino-4-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUAJRPNIWMHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655655 | |

| Record name | (3-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113928-90-8 | |

| Record name | (3-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Amino-4-methoxyphenyl)methanol CAS number and properties

CAS Number: 113928-90-8

This technical guide provides a comprehensive overview of (3-Amino-4-methoxyphenyl)methanol, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₁₁NO₂, is a solid compound at room temperature.[1][2] It is recognized for its role as a versatile building block in the synthesis of a variety of chemical entities.[1]

| Property | Value | Reference |

| CAS Number | 113928-90-8 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Physical Form | Solid | [1][2] |

| Appearance | Off-White to Light Brown to Brown Solid | [1] |

| Purity | 96.5-100% | [1] |

| Storage | Room temperature, away from light, stored in an inert gas | [1][2] |

Synthesis and Experimental Protocols

A general conceptual workflow for such a reduction is outlined below. Please note, this is a theoretical protocol and would require optimization and validation in a laboratory setting.

Conceptual Synthetic Workflow: Reduction of 3-amino-4-methoxybenzoic acid

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques. Commercial suppliers indicate that the product conforms to structure by Infrared (IR) Spectrum and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a wide range of organic molecules.[1] Its bifunctional nature, containing both an amino and a hydroxyl group, allows for diverse chemical modifications, making it a valuable precursor for:

-

Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The aminophenylmethanol scaffold is found in various biologically active compounds.

-

Fine Chemicals: Used in the production of specialty chemicals.

-

Dyes and Pigments: The aromatic amine moiety is a common feature in chromophores.[1]

-

Polymers and Resins: Can be incorporated into polymer backbones to impart specific properties.[1]

While the direct biological activity of this compound is not extensively documented, derivatives of related aminophenylmethanol compounds have been investigated for their potential roles in modulating cellular signaling pathways, such as the hedgehog signaling pathway, which is crucial in developmental biology and oncology.[3]

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The GHS pictogram associated with this compound is GHS07 (Exclamation mark).[2] Standard precautionary measures, including the use of personal protective equipment, should be taken when handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical synthesis. Its utility as a precursor for pharmaceuticals, dyes, and polymers underscores its importance in both academic research and industrial applications. Further investigation into its own biological properties and the development of detailed, optimized synthetic protocols would be beneficial for the scientific community.

References

(3-Amino-4-methoxyphenyl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for (3-Amino-4-methoxyphenyl)methanol, a key intermediate in various organic synthesis applications, including the development of pharmaceuticals and fine chemicals.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and process development.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

Logical Relationship of Molecular Properties

The relationship between the common name of the compound and its fundamental molecular properties is a cornerstone of chemical identification and characterization. The following diagram illustrates this logical connection.

References

(3-Amino-4-methoxyphenyl)methanol synthesis from 3-Methoxy-4-nitrobenzyl alcohol

An In-depth Technical Guide to the Synthesis of (3-Amino-4-methoxyphenyl)methanol from 3-Methoxy-4-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of this compound, a valuable intermediate in the production of various pharmaceuticals and fine chemicals.[1] The core of this process involves the reduction of the nitro group on the precursor, 3-Methoxy-4-nitrobenzyl alcohol. This document outlines the established methodologies, presents quantitative data in a structured format, and offers a detailed experimental protocol for this transformation.

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, crucial for preparing the corresponding aromatic amines which are essential building blocks in the chemical, pharmaceutical, and agrochemical industries.[2][3] While numerous methods exist, the choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups, such as the benzyl alcohol in the target molecule, are present. Common industrial methods often involve catalytic hydrogenation with reagents like Palladium on carbon (Pd/C), which is highly efficient for both aromatic and aliphatic nitro groups.[2][3][4] Alternative methods that offer milder conditions and different selectivity profiles include the use of metals in acidic media (e.g., Fe, Zn) or tin(II) chloride (SnCl₂).[4]

This guide focuses on a well-documented and effective method for the specific conversion of 3-Methoxy-4-nitrobenzyl alcohol using ferrous sulfate in an ammoniacal solution, a technique noted for its successful application in similar reductions.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-Methoxy-4-nitrobenzyl alcohol via reduction with ferrous sulfate.

| Parameter | Value | Source |

| Starting Material | 3-Methoxy-4-nitrobenzyl alcohol | [5] |

| Reagents | Ferrous sulfate (FeSO₄·7H₂O), Ammonium hydroxide (conc.), Ethanol | [5] |

| Solvent | Water, Ethanol | [5] |

| Molar Ratio (approx.) | ~10 eq. Ferrous Sulfate per 1 eq. Substrate | [5] |

| Reaction Temperature | Initial heating to boiling, then addition-controlled | [5] |

| Reaction Time | Not explicitly stated; process-driven | [5] |

| Reported Yield | ~75% | [5] |

| Product Melting Point | 129 °C | [5] |

Synthesis Workflow

The logical flow of the synthesis, from starting material to final product, is illustrated below. This process involves the dissolution of the nitro compound, preparation of the reducing agent solution, the reduction reaction itself, and subsequent workup to isolate the purified amine.

References

- 1. This compound [myskinrecipes.com]

- 2. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 3. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

Physical and chemical properties of (3-Amino-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-4-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its unique structure, featuring an aminomethylphenyl group with a methoxy substituent, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and a discussion of its potential, though currently underexplored, biological significance.

Physicochemical Properties

While some physical properties of this compound are not extensively documented in publicly available literature, a compilation of known data and estimates based on structurally similar compounds is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 113928-90-8 | [1][2] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Off-White to Light Brown to Brown Solid | [1] |

| Melting Point | Data not available. Estimated based on the similar compound 3-amino-4-methylbenzyl alcohol (108 °C).[3] | Inferred |

| Boiling Point | Data not available | --- |

| Density | Data not available | --- |

| Solubility | Expected to be soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water and nonpolar solvents. | Inferred based on structure |

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dictated by its three primary functional groups: the aromatic amino group, the primary alcohol, and the methoxy group on the benzene ring. The amino group can undergo diazotization and coupling reactions, as well as acylation and alkylation. The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, and can also be esterified or converted to an ether.

A plausible and efficient method for the synthesis of this compound is the reduction of a suitable precursor, such as 3-amino-4-methoxybenzaldehyde or 3-nitro-4-methoxybenzyl alcohol. A detailed experimental protocol for the synthesis of the isomeric compound, (4-Amino-3-methoxyphenyl)methanol, via catalytic hydrogenation of 3-Methoxy-4-nitrobenzyl alcohol has been reported and can be adapted for the synthesis of the target molecule.[4]

Proposed Experimental Protocol: Synthesis via Reduction of 3-Nitro-4-methoxybenzyl Alcohol

This protocol is adapted from the synthesis of the isomer (4-Amino-3-methoxyphenyl)methanol.[4]

Reaction Scheme:

References

(3-Amino-4-methoxyphenyl)methanol: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-4-methoxyphenyl)methanol is a key aromatic intermediate in organic synthesis, valued for its dual reactivity stemming from the nucleophilic amino group and the versatile hydroxyl moiety. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications as a building block in the preparation of pharmaceuticals, dyes, and other fine chemicals. The strategic positioning of the amino, methoxy, and hydroxymethyl groups on the phenyl ring makes it a valuable scaffold for the construction of complex molecular architectures.

Chemical and Physical Properties

This compound is typically an off-white to brown solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 113928-90-8 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Off-White to Light Brown to Brown Solid | [1] |

| Purity | 96.5-100% | [1] |

| Storage Conditions | Room temperature, away from light, under inert gas | [1] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |

| InChI Key | WPUAJRPNIWMHET-UHFFFAOYSA-N |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding nitro compound, (3-Nitro-4-methoxyphenyl)methanol. Two effective reduction protocols are detailed below.

Catalytic Hydrogenation

This method utilizes hydrogen gas and a palladium catalyst for a clean and efficient reduction.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-Nitro-4-methoxybenzyl alcohol (5 g, 27 mmol) in methanol (250 mL) in a suitable reaction flask, add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).[2]

-

Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring the Reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite or diatomaceous earth.[2] The filter cake is washed with methanol.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude this compound can be purified by silica gel column chromatography using an ethyl acetate/hexane eluent system to afford the final product.[2]

Reduction with Hydrazine Hydrate

An alternative method, particularly useful if high-pressure hydrogenation equipment is unavailable, employs hydrazine hydrate with an iron catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-Nitro-4-methoxybenzyl alcohol, a solvent such as methanol or ethanol, a catalytic amount of Ferric Chloride hexahydrate (FeCl₃·6H₂O), and an auxiliary agent like activated carbon or diatomite.[3]

-

Addition of Reducing Agent: The mixture is stirred and heated to 65-70 °C. Hydrazine hydrate (80% solution) is then added dropwise over a period of 1-2 hours.[3]

-

Reaction Completion: The reaction is refluxed until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: The hot reaction mixture is filtered to remove the catalyst and auxiliary agent. The solid residue is washed with hot methanol.

-

Isolation and Purification: The solvent is removed from the filtrate by distillation. The resulting residue is cooled, and the precipitated product is collected by filtration to yield this compound.[3] Further purification can be achieved by recrystallization.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons (typically in the range of 6.5-7.5 ppm), a singlet for the methoxy group protons (~3.8 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), a broad singlet for the amino group protons (variable, can be exchanged with D₂O), and a singlet for the hydroxyl proton (variable, can be exchanged with D₂O). |

| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon (~55 ppm), and the benzylic methylene carbon (~65 ppm). |

| IR (Infrared) | Characteristic absorptions for N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), O-H stretching of the alcohol (broad band around 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching. |

| Mass Spec. (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 153.18 g/mol .[4] Common fragmentation patterns may include the loss of water (M-18) or the hydroxymethyl group (M-31). |

Applications in Organic Synthesis

The utility of this compound as a synthetic intermediate is primarily due to the orthogonal reactivity of its functional groups. The amino group can be readily acylated, alkylated, or diazotized, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

Synthesis of Heterocyclic Compounds

The vicinal arrangement of the amino and hydroxymethyl groups, following appropriate functional group manipulations, can be exploited for the synthesis of various heterocyclic systems. For example, the amino group can be acylated and then cyclized with the adjacent side chain (after its conversion to an electrophilic center) to form nitrogen-containing heterocycles.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial building block in the synthesis of more complex molecules with potential biological activity.[1] Its structure is a precursor to substituted anilines and benzyl alcohols that are incorporated into larger drug scaffolds.

References

- 1. This compound [myskinrecipes.com]

- 2. (4-AMINO-3-METHOXYPHENYL)METHANOL | 148459-54-5 [chemicalbook.com]

- 3. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]

- 4. (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (3-Amino-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-4-methoxyphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation and process chemistry. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical considerations based on its chemical structure with data from structurally related compounds. Furthermore, it furnishes detailed experimental protocols for determining its solubility and stability profiles, adhering to industry-standard methodologies.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 113928-90-8 | [2] |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Appearance | Off-White to Light Brown to Brown Solid | [1] |

| Melting Point | 95 °C | |

| Boiling Point | 318.0 ± 27.0 °C at 760 mmHg | |

| Storage | Keep in a dark place, inert atmosphere, room temperature. | [2] |

Solubility Profile

Table of Predicted and Qualitative Solubility

| Solvent | Polarity Index | Predicted/Qualitative Solubility | Rationale/Notes |

| Water | 9.0 | Low to Moderate | The presence of polar -NH₂ and -OH groups should allow for some aqueous solubility, likely pH-dependent.[3] |

| Methanol | 6.6 | High | Expected to be a good solvent due to its high polarity and ability to form hydrogen bonds.[3][4] |

| Ethanol | 5.2 | High | Generally a good solvent for polar organic compounds.[3] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A common aprotic polar solvent known to dissolve a wide range of compounds.[3] |

| N,N-Dimethylformamide (DMF) | 6.4 | High | A good solvent for many organic compounds.[3] |

| Acetone | 5.1 | Moderate | May be a suitable solvent.[3] |

| Dichloromethane | 3.4 | Low | Expected to have lower solubility due to lower polarity.[3] |

| Hexane | 0.0 | Very Low | Unlikely to be a good solvent due to its nonpolar nature.[3] |

Stability Profile

Detailed stability studies on this compound are not extensively reported. However, its structure, containing an aminophenol and a benzyl alcohol moiety, suggests susceptibility to several degradation pathways. Proper storage is crucial; it is recommended to store the compound at room temperature, protected from light, and under an inert atmosphere.[2]

Summary of Potential Stability Issues

| Condition | Potential for Degradation | Rationale |

| Acidic pH | Likely | The amino group can be protonated, which may influence stability. The benzylic alcohol is susceptible to acid-catalyzed reactions. |

| Basic pH | Likely | Aminophenols can be susceptible to oxidation, which can be promoted under alkaline conditions. |

| Oxidation | High | The aminophenol moiety is prone to oxidation, potentially forming colored quinone-imine type structures or polymeric materials. This can be accelerated by air, light, and elevated temperatures. |

| Light (Photostability) | Likely | Aromatic amines and benzyl alcohols can be susceptible to photodegradation.[5] |

| Temperature (Thermal Stability) | Moderate | While the compound has a defined melting point, elevated temperatures, especially in the presence of oxygen or other reactive species, can accelerate degradation. |

Potential Degradation Pathways

Based on the chemical functionalities of this compound, several degradation pathways can be postulated. These include oxidation of the aminophenol, oxidation of the benzyl alcohol, and photodegradation.

References

(3-Amino-4-methoxyphenyl)methanol safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for (3-Amino-4-methoxyphenyl)methanol (CAS No. 113928-90-8). Due to the limited availability of in-depth toxicological studies for this specific compound, this guide supplements available data with information on structurally related compounds, such as aromatic amines and amino alcohols, to provide a thorough understanding of potential hazards.

Chemical Identification and Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 113928-90-8 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Physical Form | Solid |

| Synonyms | This compound |

Hazard Identification and Classification

Based on available information from suppliers, this compound is classified with the following hazards under the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety. The following are general guidelines for aromatic amines and amino alcohols, which are applicable to this compound.

| Aspect | Precaution |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield). |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |

| Spill Response | In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable container for disposal. |

First Aid Measures

In case of exposure, follow these first aid measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |

Experimental Protocols: General Procedure for Safe Handling of a Solid Chemical

The following is a generalized protocol for the safe handling of a solid chemical like this compound in a research setting.

Potential Health Effects and Exposure Routes

The primary routes of exposure to this compound are inhalation, skin contact, and eye contact. The following diagram illustrates the relationship between exposure routes and the potential health effects based on its GHS classification.

Toxicological Information

Conclusion

While specific toxicological data for this compound is limited, the available information on its hazards as a skin, eye, and respiratory irritant necessitates careful handling. Researchers, scientists, and drug development professionals should adhere to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and working in a well-ventilated area. In the absence of comprehensive data, a cautious approach to handling this compound is strongly recommended.

Spectroscopic and Synthetic Profile of (3-Amino-4-methoxyphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a potential synthetic route for the organic intermediate, (3-Amino-4-methoxyphenyl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside generalized experimental protocols for its synthesis and analysis. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁NO₂

-

Molecular Weight: 153.18 g/mol

-

CAS Number: 113928-90-8

-

Appearance: Predicted to be an off-white to light brown solid.[1]

This compound is a substituted aromatic alcohol containing a primary amine, a methoxy group, and a hydroxymethyl group. These functional groups impart a range of chemical reactivity, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | d | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~6.65 | dd | 1H | Ar-H |

| ~4.55 | s | 2H | -CH₂OH |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.70 (broad) | s | 2H | -NH₂ |

| ~1.60 (broad) | s | 1H | -OH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~146.0 | Ar-C (C-O) |

| ~140.0 | Ar-C (C-N) |

| ~133.0 | Ar-C |

| ~118.0 | Ar-CH |

| ~114.0 | Ar-CH |

| ~111.0 | Ar-CH |

| ~65.0 | -CH₂OH |

| ~56.0 | -OCH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |

| 3350-3250 | Medium | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium-Strong | C=C aromatic ring stretch |

| 1520-1480 | Medium-Strong | C=C aromatic ring stretch |

| 1260-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 850-750 | Strong | C-H out-of-plane bend |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M-OH]⁺ |

| 122 | High | [M-CH₂OH]⁺ |

| 107 | Medium | [M-CH₂OH, -CH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail generalized procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is adapted from a known procedure for a related isomer and involves the reduction of a nitro group to an amine.

Reaction: Reduction of (3-Nitro-4-methoxyphenyl)methanol

Materials:

-

(3-Nitro-4-methoxyphenyl)methanol

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Standard laboratory glassware for hydrogenation

Procedure:

-

Dissolve (3-Nitro-4-methoxyphenyl)methanol in methanol in a reaction flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Rinse the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [2][3]

-

Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[3]

Acquisition:

-

Obtain a background spectrum of the empty sample compartment.[4]

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.[2]

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Acquisition (Positive Ion Mode):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.[5]

-

A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.[6]

-

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[6]

-

The ions are then guided into the mass analyzer.

-

Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

The fragmentation pattern of benzyl alcohol derivatives in mass spectrometry often involves the loss of the hydroxyl group and fragments from the benzyl moiety.[7][8]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the structural basis for its predicted spectroscopic signals.

References

- 1. This compound [myskinrecipes.com]

- 2. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Page loading... [guidechem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Versatile Scaffold: Unlocking the Potential of (3-Amino-4-methoxyphenyl)methanol in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Amino-4-methoxyphenyl)methanol , a substituted aminobenzyl alcohol, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique structural features, possessing both a nucleophilic amino group and a reactive hydroxymethyl group on a substituted benzene ring, provide a flexible platform for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide explores the current and prospective applications of this scaffold in drug discovery, with a particular focus on its role in the development of novel anticancer agents.

Core Chemical Attributes and Reactivity

This compound, with the CAS Number 113928-90-8, is a stable solid at room temperature. The presence of the methoxy group at the 4-position and the amino group at the 3-position influences the electron density of the aromatic ring, thereby modulating the reactivity of the functional groups. The amino group can readily participate in nucleophilic substitution and addition reactions, while the primary alcohol is amenable to oxidation and esterification. This dual reactivity makes it an ideal starting material for the construction of complex molecular architectures.

Application in the Synthesis of Anticancer Quinazolines

One of the most promising applications of this compound is in the synthesis of quinazoline and quinazolinone derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including potent anticancer effects.[1][2][3][4][5] Several marketed anticancer drugs, such as gefitinib and erlotinib, feature the quinazoline core, highlighting its clinical significance.[2]

Research has demonstrated that aminobenzyl alcohols can serve as key precursors in the synthesis of quinoline and quinazoline scaffolds.[6][7] A notable example is the synthesis of a novel quinazoline Schiff base, 3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, which incorporates a moiety structurally related to this compound. This compound has exhibited significant antiproliferative activity against the MCF-7 human breast cancer cell line.[8]

Quantitative Biological Data

The following table summarizes the reported in vitro anticancer activity of a quinazoline derivative incorporating a structural fragment derived from a molecule closely related to this compound.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |

| 2 | MCF-7 (Breast) | MTT Assay | 5.91 | [8] |

Table 1: In vitro anticancer activity of a quinazoline Schiff base derivative.

Experimental Protocols

General Procedure for the Synthesis of Quinazoline Schiff Bases from Substituted Aminobenzyl Alcohol Derivatives:

This protocol is a representative example of how a scaffold like this compound could be utilized in the synthesis of bioactive quinazolines.

Step 1: Synthesis of the Dihydroquinazoline Intermediate

A mixture of 2-aminobenzohydrazide (1 mmol) and a substituted benzaldehyde (derived from the oxidation of a substituted benzyl alcohol) (2 mmol) is refluxed in absolute ethanol (20 mL) for 8-10 hours in the presence of a catalytic amount of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the 2,3-dihydroquinazolin-4(1H)-one intermediate.

Step 2: Formation of the Schiff Base

The dihydroquinazoline intermediate (1 mmol) is then reacted with a substituted salicylaldehyde (1 mmol) in absolute ethanol (15 mL) with a few drops of glacial acetic acid. The mixture is refluxed for 6-8 hours. After cooling, the resulting solid Schiff base is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent like ethanol or DMF to afford the pure product.

MTT Cytotoxicity Assay Protocol:

The antiproliferative activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Human cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 72 hours.

-

Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Logical Relationships

The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The binding of quinazoline inhibitors to the ATP-binding site of EGFR blocks its downstream signaling cascade, thereby inhibiting cancer cell growth.

Below is a simplified representation of the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Broader Potential in Medicinal Chemistry

While the application in anticancer drug discovery is prominent, the this compound scaffold holds potential for the development of a wider range of therapeutic agents. The aminophenylmethanol core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

Further exploration of this scaffold could lead to the discovery of novel inhibitors for other enzyme classes, antagonists for G-protein coupled receptors (GPCRs), or modulators of ion channels. The strategic modification of the amino and hydroxyl groups, along with substitutions on the aromatic ring, can be systematically explored to generate libraries of diverse compounds for high-throughput screening against various biological targets.

The workflow for exploring the potential of this compound in drug discovery can be visualized as follows:

Caption: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its synthetic tractability and the proven biological activity of its derivatives, particularly in the realm of anticancer research, underscore its potential for the development of novel therapeutic agents. Further investigation into the synthesis of diverse compound libraries based on this core and their systematic evaluation against a wide range of biological targets is warranted and could lead to the discovery of next-generation drugs for various diseases.

References

- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of (3-Amino-4-methoxyphenyl)methanol via Palladium-Catalyzed Hydrogenation

Introduction

(3-Amino-4-methoxyphenyl)methanol is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The efficient and selective synthesis of this compound is therefore of significant interest. Catalytic hydrogenation using palladium on carbon (Pd/C) is a robust and widely adopted method for the reduction of nitroaromatic compounds to their corresponding anilines.[2][3] This application note outlines a detailed protocol for the synthesis of this compound from a suitable nitroaromatic precursor using a Pd/C catalyst. The method is characterized by high efficiency, selectivity, and operational simplicity, making it suitable for both academic research and industrial drug development.

The reaction proceeds via the catalytic transfer of hydrogen to the nitro group on the aromatic ring, leading to the formation of the desired aniline derivative.[2] This process can be achieved using either hydrogen gas or a hydrogen donor in a transfer hydrogenation reaction.[4][5][6][7] This note will focus on the use of hydrogen gas for a clean and efficient transformation.

Reaction and Mechanism

The overall reaction involves the reduction of the nitro group of a precursor molecule to an amine. The most logical precursor for this synthesis is (3-nitro-4-methoxyphenyl)methanol. The hydrogenation of the nitro group is a well-established transformation that typically proceeds through nitroso and hydroxylamine intermediates.[2]

General Reaction Scheme:

The palladium catalyst facilitates the dissociation of molecular hydrogen and its stepwise addition to the nitro group until the final amine is formed.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes the key quantitative data and expected outcomes for the synthesis of this compound using a Pd/C catalyst. The data is compiled from established procedures for the reduction of similar nitroaromatic compounds.[2][8][9]

| Parameter | Value | Notes |

| Starting Material | (3-nitro-4-methoxyphenyl)methanol | 1.0 equivalent |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol% |

| Hydrogen Source | Hydrogen Gas (H₂) | 1 atm (balloon) to 50 psi |

| Solvent | Methanol or Ethanol | Protic solvents generally improve reaction rates.[10] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. |

| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS for completion. |

| Work-up | Filtration through Celite | Caution: Keep the catalyst wet to prevent fire.[2][10] |

| Expected Yield | >90% | High yields are typical for this transformation. |

| Purity | High | Often pure enough after filtration and solvent removal. |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

-

(3-nitro-4-methoxyphenyl)methanol

-

10% Palladium on Carbon (Pd/C)

-

Methanol (reagent grade)

-

Celite

-

Nitrogen gas (or Argon)

-

Hydrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add (3-nitro-4-methoxyphenyl)methanol (1.0 eq).

-

Solvent and Catalyst Addition: Dissolve the starting material in methanol. Carefully add 10% Pd/C (5-10 mol%) to the solution. Safety Note: Pd/C can be pyrophoric; handle in an inert atmosphere when dry.[10]

-

Inerting the Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon gas for 5-10 minutes to remove oxygen.

-

Introducing Hydrogen: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[10]

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

-

Quenching and Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove excess hydrogen.[2]

-

Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite to remove the Pd/C catalyst. Crucial Safety Step: Do not allow the filter cake to dry, as it can ignite. Keep it wet with solvent or water during and after filtration.[2][10] Wash the filter cake with a small amount of methanol to ensure all the product is collected.

-

Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is the crude this compound.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Signaling Pathway Diagram:

Caption: General mechanism for the reduction of a nitroaromatic to an aniline.

Experimental Workflow Diagram:

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application Notes and Protocols: Purification of (3-Amino-4-methoxyphenyl)methanol by Silica Gel Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-4-methoxyphenyl)methanol is a valuable building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals, dyes, and other fine chemicals. Its structure incorporates both a basic amino group and a polar hydroxyl group, which necessitates a carefully optimized purification strategy. Silica gel column chromatography is a standard and effective method for the purification of this compound from reaction mixtures, provided that the inherent challenges of purifying amines on an acidic stationary phase are addressed.

The primary difficulty in the chromatography of amines on silica gel is the potential for strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column. To mitigate these effects, a common strategy is to deactivate the silica gel by incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the eluent system.

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, employing an ethyl acetate/hexane solvent system. The protocol includes preliminary analysis by Thin Layer Chromatography (TLC) to determine optimal solvent conditions, column preparation, and product isolation.

Data Presentation

Successful purification of this compound relies on the selection of an appropriate eluent system that provides good separation between the desired product and any impurities. The ideal mobile phase will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] A solvent system based on ethyl acetate and hexane is a common choice for compounds of this polarity.[2][3] The addition of a small percentage of triethylamine (e.g., 0.5-1%) is recommended to prevent peak tailing.

Table 1: Thin Layer Chromatography (TLC) Data for Eluent System Optimization

| Eluent System (v/v/v) | Rf of this compound | Observations |

| Hexane / Ethyl Acetate (70:30) | ~0.15 | Compound moves slowly; good for initial separation from non-polar impurities. |

| Hexane / Ethyl Acetate (50:50) | ~0.35 | Optimal for column chromatography; good separation from baseline impurities. |

| Hexane / Ethyl Acetate (30:70) | ~0.60 | Compound moves too quickly; potential for co-elution with more polar impurities. |

| Hexane / Ethyl Acetate / TEA (50:50:0.5) | ~0.35 | Symmetrical spot shape; recommended for column to prevent tailing. |

Note: The Rf values presented are typical and should be confirmed experimentally for each specific crude mixture.

Table 2: Summary of Column Chromatography Parameters and Expected Results

| Parameter | Value / Description | Rationale / Reference |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography. |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate / Triethylamine (TEA) | A gradient or isocratic elution can be used, starting from a less polar mixture (e.g., 70:30 Hex/EtOAc) and moving to a more polar one (e.g., 50:50 Hex/EtOAc) based on TLC. The addition of ~0.5% TEA is crucial. |

| Crude to Silica Ratio | 1:50 to 1:100 (w/w) | A higher ratio is used for difficult separations to ensure adequate resolution.[4] |

| Loading Method | Dry Loading | Recommended for solids to ensure a uniform starting band and better separation. |

| Expected Purity | >98% (by HPLC/NMR) | Dependent on the nature and separation of impurities. |

| Expected Yield | 85-95% | Recovery is dependent on careful execution and fraction collection. |

Experimental Protocols

This section provides a detailed methodology for the purification of this compound.

Protocol 1: Preliminary Analysis by Thin Layer Chromatography (TLC)

-

Prepare Eluent Systems: In separate beakers, prepare various mixtures of hexane and ethyl acetate (e.g., 80:20, 70:30, 50:50, 30:70 v/v). To the system that appears most promising, prepare a second batch containing ~0.5% triethylamine.

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with a suitable agent like potassium permanganate or vanillin can also be used to visualize UV-inactive compounds.

-

Rf Calculation: Calculate the Rf value for the product spot and any impurity spots. Select the eluent system that gives an Rf value of ~0.2-0.4 for the product and provides the best separation from impurities.

Protocol 2: Silica Gel Column Chromatography

-

Column Preparation (Dry Packing):

-

Secure a glass chromatography column vertically.

-

Add a small plug of cotton or glass wool to the bottom.

-

Add a thin layer of sand (~1 cm).

-

Carefully pour the required amount of dry silica gel (e.g., 50 g for 1 g of crude material) into the column.

-

Gently tap the side of the column to ensure even packing.

-

Add another layer of sand (~1 cm) on top of the silica bed.

-

-

Sample Loading (Dry Loading Method):

-

Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

-

Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column, ensuring a flat, even layer.

-

-

Elution and Fraction Collection:

-

Carefully add the pre-determined eluent (e.g., Hexane/Ethyl Acetate/TEA at a 50:50:0.5 ratio) to the column.

-

Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column. Maintain a steady flow rate.

-

Collect the eluate in fractions (e.g., 10-20 mL per fraction in test tubes).

-

Systematically monitor the fractions by TLC to determine which contain the purified product.

-

-

Product Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Place the resulting solid under high vacuum to remove any residual solvent.

-

Determine the final mass and characterize the purified this compound by analytical techniques such as NMR, IR, and melting point to confirm its identity and purity.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the purification process.

Caption: Workflow for the purification of this compound.

References

Application Note: HPLC Method for Purity Analysis of (3-Amino-4-methoxyphenyl)methanol

Introduction

(3-Amino-4-methoxyphenyl)methanol is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds, dyes, and pigments.[1] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of drug substances and identifying any impurities.[2][3] This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, suitable for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of a suitable analytical method.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [4] |

| Molecular Weight | 153.18 g/mol | [4] |

| Appearance | Off-White to Light Brown Solid | [1] |

| CAS Number | 113928-90-8 | [4] |

| Storage Conditions | Room temperature, away from light, stored in an inert gas | [1] |

Table 1: Physicochemical Properties of this compound.

Experimental Protocol: HPLC Purity Analysis

This section provides a detailed protocol for the purity analysis of this compound using RP-HPLC with UV detection.

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, nylon or PTFE)

-

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥ 99.5%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 3 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 2: HPLC Chromatographic Conditions.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 40 | 60 |

| 25 | 40 | 60 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Table 3: Gradient Elution Program.

Preparation of Solutions

-

Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

-

Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 for the main peak |

| Theoretical Plates | > 2000 for the main peak |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Table 4: System Suitability Parameters and Acceptance Criteria.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response of the main peak.

-

Inject the sample solution in duplicate.

-

After the analysis, flush the column with a mixture of water and methanol (50:50 v/v) for 30 minutes.

Calculation of Purity

The purity of the this compound sample is calculated based on the area normalization method.

% Purity = (Area of the main peak / Total area of all peaks) x 100

Any impurity exceeding 0.1% should be reported.

Workflow and Data Presentation

The overall workflow for the purity analysis is depicted in the following diagram.

References

Application Note: 1H and 13C NMR Spectral Analysis of (3-Amino-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (3-Amino-4-methoxyphenyl)methanol. This compound is a valuable building block in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical, for which NMR spectroscopy is the premier analytical technique. This application note presents predicted ¹H and ¹³C NMR data, detailed experimental guidelines for sample preparation and spectral acquisition, and a workflow diagram for the analytical process.

Predicted Spectral Data

Due to the limited availability of public spectral data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established substituent effects on the chemical shifts of aromatic compounds. The aromatic protons are expected to resonate in the range of 6.5-8.0 ppm, while the benzylic protons typically appear between 2.0-3.0 ppm.[1][2][3] Carbons in the aromatic ring are predicted to absorb in the 120-150 ppm range in the ¹³C NMR spectrum.[2][3]

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.85 | d | J ≈ 2.0 |

| H-5 | ~6.75 | d | J ≈ 8.0 |

| H-6 | ~6.65 | dd | J ≈ 8.0, 2.0 |

| -CH₂OH | ~4.60 | s | - |

| -OH | Variable | br s | - |

| -NH₂ | Variable | br s | - |

| -OCH₃ | ~3.85 | s | - |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~135 |

| C-2 | ~115 |

| C-3 | ~140 |

| C-4 | ~150 |

| C-5 | ~112 |

| C-6 | ~118 |

| -CH₂OH | ~65 |

| -OCH₃ | ~56 |

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[4][5]

-

Analyte Purity: Ensure the this compound sample is of high purity and free of particulate matter.

-

Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in a suitable deuterated solvent.[6][7] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[6][7]

-

Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6][7] The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH and -NH₂).

-

Dissolution: Dissolve the sample in a clean, dry vial before transferring it to the NMR tube.[7] Gentle warming or vortexing can aid dissolution.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles, which can degrade spectral quality.[4]

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube. Avoid scratched or chipped tubes as they can negatively impact the magnetic field homogeneity.[7]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[6] Alternatively, the residual solvent peak can be used as a secondary reference.[8][9]

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Standard single-pulse (e.g., zg30) |

| Number of Scans | 16-64 |

| Relaxation Delay (d1) | 1-2 s |

| Acquisition Time (aq) | 2-4 s |

| Spectral Width (sw) | 12-16 ppm |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Proton-decoupled single-pulse (e.g., zgpg30) |

| Number of Scans | 1024 or more (depending on concentration) |

| Relaxation Delay (d1) | 2 s |

| Acquisition Time (aq) | 1-2 s |

| Spectral Width (sw) | 200-240 ppm |

| Temperature | 298 K |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Notes and Protocols for Infrared Spectroscopy of (3-Amino-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characteristic infrared (IR) spectroscopy peaks of (3-Amino-4-methoxyphenyl)methanol. It includes a summary of expected absorption frequencies for the key functional groups present in the molecule, a comprehensive experimental protocol for sample analysis using Fourier-Transform Infrared (FT-IR) spectroscopy, and a workflow diagram for clarity. This information is intended to assist in the qualitative analysis and structural confirmation of this compound in a research and development setting.

Introduction

This compound is a substituted aromatic compound containing a primary amine (-NH₂), a hydroxyl group (-OH) from the methanol substituent, a methoxy group (-OCH₃), and a benzene ring. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum. FT-IR spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of infrared radiation by a sample, providing a molecular fingerprint that is invaluable for identifying functional groups and confirming molecular structure.

The key functional groups and their expected vibrational modes are:

-

N-H stretching from the primary amine.

-

O-H stretching from the hydroxyl group.

-

C-H stretching from the aromatic ring and the methylene and methyl groups.

-

N-H bending from the primary amine.

-

C=C stretching within the aromatic ring.

-

C-O stretching from the alcohol and the ether linkages.

-

C-N stretching from the aromatic amine.

-

Out-of-plane (OOP) bending of aromatic C-H bonds, which can indicate the substitution pattern.

Predicted Characteristic Infrared Absorption Peaks

While an experimental spectrum for this compound is not publicly available, the expected characteristic absorption peaks can be predicted based on the known vibrational frequencies of its constituent functional groups. The following table summarizes these expected peaks.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium | Primary amines typically show two N-H stretching bands. These bands are generally sharper than O-H bands.[1][2] |

| N-H Symmetric Stretch | 3300 - 3400 | Medium | The presence of two distinct peaks in this region is a strong indicator of a primary amine.[1][3] | |

| N-H Bending (Scissoring) | 1580 - 1650 | Medium | This peak can sometimes overlap with the aromatic C=C stretching vibrations.[3][4] | |

| C-N Stretching | 1250 - 1335 | Strong | For aromatic amines, this band is typically strong and appears at a higher frequency than for aliphatic amines due to resonance.[3][4] | |

| Hydroxyl (-OH) | O-H Stretching | 3200 - 3600 | Strong, Broad | The broadness of this peak is due to intermolecular hydrogen bonding. It may overlap with the N-H stretching bands.[5][6] |

| C-O Stretching | 1050 - 1250 | Strong | This peak corresponds to the stretching of the C-O single bond in the primary alcohol.[5] | |

| Aromatic Ether (Ar-O-CH₃) | =C-O-C Asymmetric Stretch | 1200 - 1300 | Strong | Aromatic ethers typically show a strong, characteristic absorption in this region.[7][8] |

| C-O-C Symmetric Stretch | 1010 - 1050 | Medium | This corresponds to the alkyl-oxygen stretch in the methoxy group.[7] | |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | Medium-Weak | These peaks are characteristic of C-H bonds on an aromatic ring and appear at a higher frequency than aliphatic C-H stretches. |

| C=C Stretching | 1450 - 1600 | Medium-Weak | Aromatic rings typically show a series of sharp peaks in this region. | |

| C-H Out-of-Plane Bending | 800 - 900 | Strong | The specific position of this strong band is indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected here. | |

| Aliphatic C-H | C-H Stretching (CH₃, CH₂) | 2850 - 3000 | Medium | These peaks arise from the C-H bonds of the methoxy and methanol groups. |

Experimental Protocol: FT-IR Analysis of this compound

This protocol details the procedure for acquiring an FT-IR spectrum of a solid sample using the Potassium Bromide (KBr) pellet technique.

3.1. Materials and Equipment

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR Spectrometer

-

Spatula

-

Infrared lamp (optional, for drying KBr)

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Gently heat the KBr powder under an infrared lamp or in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Store the dried KBr in a desiccator.

-

Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of the dried FT-IR grade KBr to the mortar.

-

Mixing and Grinding: Thoroughly grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize light scattering.[9]

-

Pellet Formation:

-

Carefully transfer the powder mixture into the collar of a clean, dry pellet die.

-

Distribute the powder evenly.

-

Place the plunger into the die body and transfer the assembly to the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and retrieve the pellet from the die.

-

3.3. Instrument Setup and Data Acquisition

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

-

Acquisition Parameters (Typical):

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Initiate the sample scan.

3.4. Data Processing and Analysis

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

-

Perform baseline correction if necessary.

-

Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

-

Compare the observed peak positions with the expected values in the table above to confirm the presence of the key functional groups and thus the identity of the compound.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical process for spectral interpretation.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. wikieducator.org [wikieducator.org]

- 5. learnexams.com [learnexams.com]

- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 9. eng.uc.edu [eng.uc.edu]

Application Notes and Protocols for the Use of (3-Amino-4-methoxyphenyl)methanol in Dye and Pigment Precursor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of (3-Amino-4-methoxyphenyl)methanol as a starting material in the synthesis of precursors for azo dyes and pigments. The methodologies are based on established chemical principles and data from related compounds, offering a practical guide for laboratory applications.

Application Note 1: Synthesis of an Azo Dye Precursor from this compound via an Acetanilide Intermediate